REACTION_CXSMILES
|
C1N=CN([C:6](N2C=NC=C2)=[O:7])C=1.C([N:20](CC1C=CC=CC=1)[C:21]1[C:26]([NH2:27])=[C:25]([NH:28][CH2:29][C:30]2[CH:31]=[N:32][C:33]([CH3:36])=[CH:34][CH:35]=2)[CH:24]=[C:23]([C:37]2[O:38][CH:39]=[CH:40][N:41]=2)[N:22]=1)C1C=CC=CC=1>C1COCC1>[NH2:20][C:21]1[C:26]2[NH:27][C:6](=[O:7])[N:28]([CH2:29][C:30]3[CH:31]=[N:32][C:33]([CH3:36])=[CH:34][CH:35]=3)[C:25]=2[CH:24]=[C:23]([C:37]2[O:38][CH:39]=[CH:40][N:41]=2)[N:22]=1
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Name
|
|
Quantity
|
272 mg
|
Type
|
reactant
|
Smiles
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C1=CN(C=N1)C(=O)N2C=CN=C2
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Name
|
N2,N2-dibenzyl-N4-(6-methyl-pyridin-3-ylmethyl)-6-oxazol-2-yl-pyridine-2,3,4-triamine
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Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N(C1=NC(=CC(=C1N)NCC=1C=NC(=CC1)C)C=1OC=CN1)CC1=CC=CC=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
408 mg
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
|
Details
|
to stir under N2 at 60° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
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The solution was left
|
Type
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TEMPERATURE
|
Details
|
the reaction heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
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16 h
|
Type
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TEMPERATURE
|
Details
|
to cool
|
Type
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CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
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DISSOLUTION
|
Details
|
The crude mixture was then dissolved in concentrated H2SO4 (5 ml)
|
Type
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WAIT
|
Details
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left for 30 minutes at RT
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The dark brown solution was added drop-wise
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
ADDITION
|
Details
|
The pH was adjusted to ˜8 by addition of a saturated solution of K2CO3
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
WASH
|
Details
|
was washed with EtOAc (50 ml)
|
Type
|
CUSTOM
|
Details
|
the organic and aqueous filtrates were transferred to a separating funnel
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous was re-extracted with EtOAc (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to provide a gummy solid
|
Type
|
CUSTOM
|
Details
|
This was triturated with Et2O
|
Type
|
FILTRATION
|
Details
|
the solid collected by filtration
|
Type
|
WASH
|
Details
|
washed with Et2O
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC2=C1NC(N2CC=2C=NC(=CC2)C)=O)C=2OC=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg | |
YIELD: CALCULATEDPERCENTYIELD | 11.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |